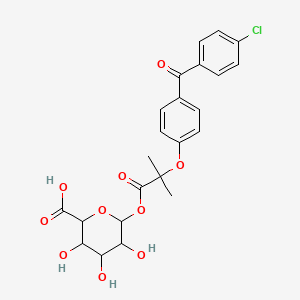

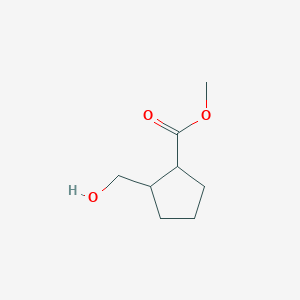

![molecular formula C22H29ClN4O6 B12320657 3-[[1-[2-[(4-Amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B12320657.png)

3-[[1-[2-[(4-Amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VRT-043198 is a potent, selective, and blood-brain barrier permeable inhibitor of caspase-1 and caspase-4. It is the active metabolite of VX-765 (Belnacasan), which is an orally available pro-drug. Caspase-1 and caspase-4 are crucial in regulating inflammation and cell death, making VRT-043198 a significant compound in the study of inflammatory diseases and neurodegenerative disorders .

準備方法

VRT-043198 is synthesized from its pro-drug VX-765. VX-765 is converted to VRT-043198 under the action of plasma and liver esterases. The synthetic route involves the preparation of VX-765, which is then metabolized to VRT-043198. The reaction conditions for the synthesis of VX-765 include the use of specific reagents and solvents, followed by purification steps to obtain the final product .

化学反応の分析

VRT-043198 undergoes several types of chemical reactions, primarily involving its inhibitory action on caspase-1 and caspase-4. The compound inhibits the release of interleukin-1 beta and interleukin-18, but has limited effects on other cytokines such as tumor necrosis factor-alpha and interleukin-1 alpha. The major products formed from these reactions are the inhibited forms of caspase-1 and caspase-4, which prevent the activation of inflammatory pathways .

科学的研究の応用

VRT-043198 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of caspase-1 and caspase-4.

Biology: VRT-043198 is employed in research on cell death and inflammation, particularly in the context of neurodegenerative diseases.

Medicine: The compound has shown potential in treating perioperative neurocognitive disorders, Alzheimer’s disease, and other inflammatory conditions by inhibiting caspase-1-induced pyroptosis

作用機序

VRT-043198 exerts its effects by covalently modifying the catalytic cysteine residue in the active site of caspase-1 and caspase-4. This inhibition prevents the cleavage and activation of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18. The compound also blocks pyroptosis, a form of programmed cell death associated with inflammation .

類似化合物との比較

VRT-043198 is unique due to its high selectivity and ability to permeate the blood-brain barrier. Similar compounds include:

VX-765 (Belnacasan): The pro-drug of VRT-043198, which is converted to the active metabolite in vivo.

Caspase-1 inhibitors: Other inhibitors of caspase-1, such as those targeting different inflammatory pathways, but with varying degrees of selectivity and blood-brain barrier permeability.

VRT-043198 stands out due to its potent inhibition of caspase-1 and caspase-4, making it a valuable compound in the study and treatment of inflammatory and neurodegenerative diseases.

特性

IUPAC Name |

3-[[1-[2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN4O6/c1-22(2,3)18(26-19(31)12-6-7-15(24)14(23)9-12)21(33)27-8-4-5-16(27)20(32)25-13(11-28)10-17(29)30/h6-7,9,11,13,16,18H,4-5,8,10,24H2,1-3H3,(H,25,32)(H,26,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZONDBMOYWSRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl (3S,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate;tert-butyl (3R,5R)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B12320584.png)

![3-hydroxy-2-[N-(1-hydroxy-4-methylpentan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B12320592.png)

![sodium;3-[2-[(8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate](/img/structure/B12320593.png)

![trans-a-Methyl 6,8-Dideoxy-6-(1-methyl-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside 2-Palmitate Monohydrochloride; (2S-trans)-Methyl 6,8-dideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-erythro-a-D-galacto-octopyranoside 2-Hexadecanoate Monohydrochloride](/img/structure/B12320598.png)

![(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid;(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B12320611.png)

![N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide](/img/structure/B12320641.png)

![2-amino-N-[1-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]naphthalen-2-yl]propanamide](/img/structure/B12320653.png)